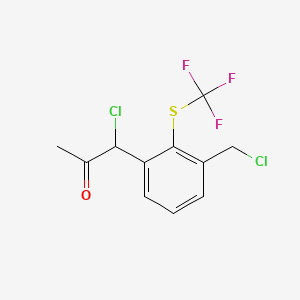![molecular formula C27H23NO5 B14034533 1,2-bis(4-hydroxyphenyl)-3a-isobutyl-3H-benzo[d]pyrrolo[2,1-b][1,3]oxazine-3,5(3aH)-dione](/img/structure/B14034533.png)
1,2-bis(4-hydroxyphenyl)-3a-isobutyl-3H-benzo[d]pyrrolo[2,1-b][1,3]oxazine-3,5(3aH)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-bis(4-hydroxyphenyl)-3a-isobutyl-3H-benzo[d]pyrrolo[2,1-b][1,3]oxazine-3,5(3aH)-dione is a complex organic compound with a unique structure that includes hydroxyphenyl groups and a benzo[d]pyrrolo[2,1-b][1,3]oxazine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-bis(4-hydroxyphenyl)-3a-isobutyl-3H-benzo[d]pyrrolo[2,1-b][1,3]oxazine-3,5(3aH)-dione typically involves multiple steps, starting from readily available starting materials. One common method involves the condensation of 4-hydroxybenzaldehyde with an appropriate amine to form an intermediate Schiff base, which is then cyclized under acidic conditions to form the oxazine ring. The isobutyl group is introduced through alkylation reactions, and the final product is purified using chromatographic techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity .
化学反応の分析
Types of Reactions
1,2-bis(4-hydroxyphenyl)-3a-isobutyl-3H-benzo[d]pyrrolo[2,1-b][1,3]oxazine-3,5(3aH)-dione undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as sodium borohydride to form corresponding alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
科学的研究の応用
1,2-bis(4-hydroxyphenyl)-3a-isobutyl-3H-benzo[d]pyrrolo[2,1-b][1,3]oxazine-3,5(3aH)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of 1,2-bis(4-hydroxyphenyl)-3a-isobutyl-3H-benzo[d]pyrrolo[2,1-b][1,3]oxazine-3,5(3aH)-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate signaling pathways involved in cell proliferation and apoptosis, making it a potential candidate for anti-cancer therapies.
類似化合物との比較
Similar Compounds
1,2-bis(4-hydroxyphenyl)-3H-benzo[d]pyrrolo[2,1-b][1,3]oxazine: Lacks the isobutyl group, which may affect its biological activity and solubility.
1,2-bis(4-hydroxyphenyl)-3a-methyl-3H-benzo[d]pyrrolo[2,1-b][1,3]oxazine-3,5(3aH)-dione: Contains a methyl group instead of an isobutyl group, which may result in different reactivity and applications.
Uniqueness
1,2-bis(4-hydroxyphenyl)-3a-isobutyl-3H-benzo[d]pyrrolo[2,1-b][1,3]oxazine-3,5(3aH)-dione is unique due to its specific structural features, such as the isobutyl group and the oxazine ring, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.
特性
分子式 |
C27H23NO5 |
|---|---|
分子量 |
441.5 g/mol |
IUPAC名 |
1,2-bis(4-hydroxyphenyl)-3a-(2-methylpropyl)pyrrolo[1,2-a][3,1]benzoxazine-3,5-dione |
InChI |
InChI=1S/C27H23NO5/c1-16(2)15-27-25(31)23(17-7-11-19(29)12-8-17)24(18-9-13-20(30)14-10-18)28(27)22-6-4-3-5-21(22)26(32)33-27/h3-14,16,29-30H,15H2,1-2H3 |
InChIキー |
AUCVFNBQPWKHPK-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC12C(=O)C(=C(N1C3=CC=CC=C3C(=O)O2)C4=CC=C(C=C4)O)C5=CC=C(C=C5)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



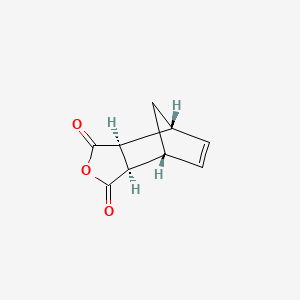
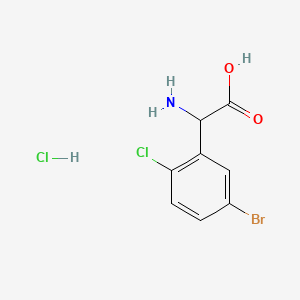
![8-(Trifluoromethyl)-4,5-dihydrobenzo[6,7]thiepino[4,5-d]isoxazole-3-carboxylic acid](/img/structure/B14034464.png)
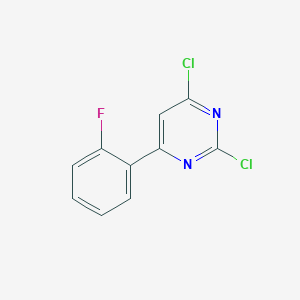

![8-O-tert-butyl 3-O-ethyl (1R,5S)-8-azabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B14034495.png)
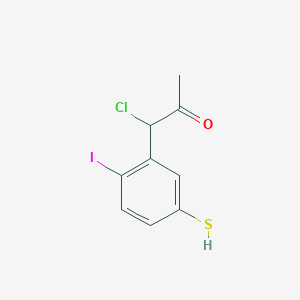
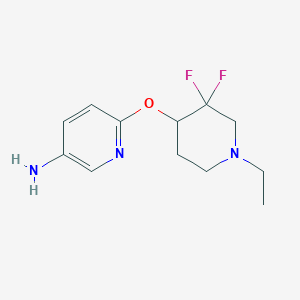
![Butanedioic acid, 2,3-bis[(4-Methylbenzoyl)oxy]-, (2R,3R)-, coMpd. with (1R,2R)-2-[(phenylMethyl)aMino]cyclohexanol (1](/img/structure/B14034504.png)
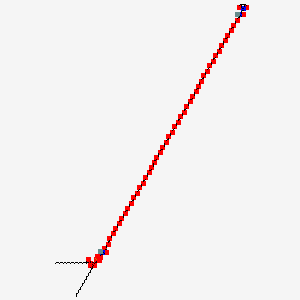
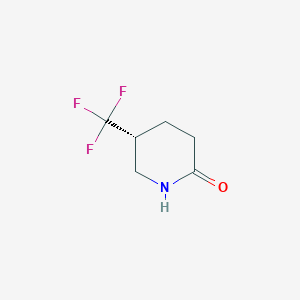
![10,16-diiodo-N,N-bis[(1S)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14034519.png)
